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The landscape of targeted therapies for hormone receptor-positive (HR+), HER2-negative

(HER2-) breast cancer with activating mutations in the PIK3CA gene is evolving. Alpelisib

(Piqray®), the first approved PI3Kα inhibitor, has demonstrated clinical benefit, but its use is

often associated with on-target, off-tumor toxicities like hyperglycemia due to the inhibition of

wild-type PI3Kα.[1][2][3][4] This has spurred the development of next-generation, mutant-

selective PI3Kα inhibitors, such as tersolisib (RLY-2608), designed to offer a better therapeutic

window. This guide provides an objective comparison of tersolisib and alpelisib, supported by

available preclinical and clinical data.

Mechanism of Action: A Tale of Two Inhibitors
Both alpelisib and tersolisib target the p110α catalytic subunit of the PI3K enzyme, a key

component of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth,

proliferation, and survival.[5] However, their modes of inhibition and selectivity profiles differ

significantly.

Alpelisib is an α-selective PI3K inhibitor, meaning it predominantly targets the p110α isoform

over other PI3K isoforms (β, γ, δ). Its approval for use in combination with fulvestrant was a

significant advancement for patients with PIK3CA-mutated breast cancer.

Tersolisib (RLY-2608) is a next-generation, allosteric, and pan-mutant selective PI3Kα

inhibitor. It is designed to specifically target the mutated forms of p110α, while sparing the wild-
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type (WT) enzyme. This mutant-selectivity is intended to decouple the anti-tumor activity from

the side effects associated with inhibiting wild-type PI3Kα, such as hyperglycemia and rash.

Preclinical Data: Head-to-Head Comparison
Preclinical studies have highlighted the differential selectivity and effects of tersolisib and

alpelisib.

Parameter
Tersolisib (RLY-
2608)

Alpelisib Reference

Selectivity

Preferentially binds to

and inhibits mutant

PI3Kα over wild-type

PI3Kα.

Inhibits both mutant

and wild-type PI3Kα.

Binding Site

Binds to a novel

allosteric pocket on

the mutant PI3Kα

enzyme.

Binds to the

orthosteric (active)

site of the PI3Kα

enzyme.

Effect on Insulin

Signaling

Minimal impact on

insulin levels in

preclinical models.

Causes dose-

dependent increases

in plasma glucose,

insulin, and C-peptide

concentrations.

Tumor Growth

Inhibition

Demonstrates potent,

dose-dependent

tumor growth

inhibition in PIK3CA-

mutant xenograft

models, leading to

tumor stasis or

regression. Efficacy is

comparable to

alpelisib at tested

doses.

Effective in

suppressing PI3K

signaling and

arresting the growth of

PIK3CA-mutated

precancerous cells

and tumors in

preclinical models.
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Clinical Data: Efficacy and Safety
Clinical trials have demonstrated the efficacy of both alpelisib and tersolisib in patients with

PIK3CA-mutated, HR+/HER2- advanced breast cancer.

Alpelisib: The SOLAR-1 and BYLieve Trials
The approval of alpelisib was based on the pivotal Phase III SOLAR-1 trial. The BYLieve trial

further evaluated its efficacy in a real-world setting, including patients who had progressed on a

CDK4/6 inhibitor.
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Trial
Patient
Populatio
n

Treatmen
t Arms

Median
Progressi
on-Free
Survival
(PFS)

Overall
Respons
e Rate
(ORR)

Key
Adverse
Events
(Grade
≥3)

Referenc
e

SOLAR-1

Postmenop

ausal

women,

and men,

with

HR+/HER2

-, PIK3CA-

mutated

advanced

breast

cancer who

had

progressed

on or after

an

aromatase

inhibitor.

Alpelisib +

Fulvestrant

vs.

Placebo +

Fulvestrant

11.0

months vs.

5.7 months

35.7% vs.

16.2% (in

patients

with

measurabl

e disease)

Hyperglyce

mia

(36.6%),

Rash

(9.9%),

Diarrhea

(6.7%)

BYLieve

(Cohort A)

Patients

with

HR+/HER2

-, PIK3CA-

mutated

advanced

breast

cancer who

had

progressed

on a

CDK4/6

inhibitor

plus an

Alpelisib +

Fulvestrant

7.3 months 21% Hyperglyce

mia,

Diarrhea,

Nausea,

Rash
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aromatase

inhibitor.

Tersolisib: The ReDiscover Trial
Tersolisib is currently being evaluated in the Phase 1/2 ReDiscover trial. Preliminary data have

shown promising anti-tumor activity and a favorable safety profile.

Trial
Patient
Populatio
n

Treatmen
t

Median
Progressi
on-Free
Survival
(PFS)

Overall
Respons
e Rate
(ORR)

Key
Treatmen
t-Related
Adverse
Events
(TRAEs)
(Any
Grade)

Referenc
e

ReDiscove

r (Phase 1)

Patients

with

PIK3CA-

mutant,

HR+/HER2

- advanced

breast

cancer,

previously

treated

with a

CDK4/6

inhibitor.

RLY-2608

+

Fulvestrant

10.3

months (at

a median

follow-up of

12.5

months)

38.7% (in

response-

evaluable

patients)

Hyperglyce

mia

(42.4%),

Nausea

(41.5%),

Fatigue

(40.7%)

Experimental Protocols
SOLAR-1 Trial (Alpelisib)

Study Design: A Phase III, randomized, double-blind, placebo-controlled study.
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Patient Population: Men and postmenopausal women with HR+/HER2- advanced breast

cancer that had progressed on or after aromatase inhibitor therapy. Patients were assigned

to cohorts based on the PIK3CA mutation status of their tumor tissue.

Inclusion Criteria: Disease progression/recurrence on or after prior aromatase inhibitor

therapy, ECOG performance status ≤ 1.

Exclusion Criteria: Symptomatic visceral disease, prior therapy with fulvestrant,

chemotherapy (neo/adjuvant permitted), or other PI3K/mTOR/AKT inhibitors.

Treatment: Patients were randomized 1:1 to receive either alpelisib (300 mg orally once

daily) plus fulvestrant (500 mg intramuscularly on Days 1 and 15 of Cycle 1, and then Day 1

of subsequent 28-day cycles) or placebo plus fulvestrant.

Primary Endpoint: Progression-free survival (PFS) in the PIK3CA-mutant cohort.

ReDiscover Trial (Tersolisib/RLY-2608)
Study Design: A first-in-human, Phase 1/2, open-label, dose-escalation and expansion study.

Patient Population: Patients with PIK3CA-mutant advanced solid tumors (monotherapy arm)

and patients with PIK3CA-mutant, HR+/HER2- metastatic breast cancer (combination with

fulvestrant).

Inclusion Criteria: Presence of a PIK3CA mutation (in blood or tumor), ECOG performance

status of 0-1, and evaluable disease. For the combination cohort, patients must have been

previously treated.

Exclusion Criteria: Prior treatment with a PI3K pathway inhibitor.

Treatment: RLY-2608 is administered orally on a continuous daily schedule in 4-week cycles.

The combination arm receives RLY-2608 plus fulvestrant. The recommended Phase 2 dose

(RP2D) for RLY-2608 in combination with fulvestrant has been identified as 600 mg twice

daily.

Primary Endpoints: Maximum tolerated dose (MTD)/RP2D and the adverse event profile.
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Visualizing the PI3K/AKT/mTOR Signaling Pathway
and Drug Mechanisms
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Click to download full resolution via product page

Caption: PI3K/AKT/mTOR pathway and points of inhibition by Alpelisib and Tersolisib.
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Caption: Simplified workflows of the SOLAR-1 and ReDiscover clinical trials.

Conclusion and Future Directions
Alpelisib has established the clinical utility of targeting PI3Kα in PIK3CA-mutated breast cancer.

However, its associated toxicities present a clinical challenge. Tersolisib, with its mutant-

selective mechanism, holds the promise of an improved therapeutic index by maintaining

potent anti-tumor efficacy while minimizing on-target, off-tumor side effects like hyperglycemia.

The preliminary clinical data for tersolisib are encouraging, showing a favorable safety profile

and promising efficacy. As more mature data from the ReDiscover trial and potential future

head-to-head studies become available, the role of these next-generation PI3Kα inhibitors in

the treatment paradigm for PIK3CA-mutated breast cancer will become clearer. For

researchers and drug development professionals, the evolution from broad-spectrum to

mutant-selective inhibitors in the PI3K pathway represents a significant step forward in

precision oncology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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